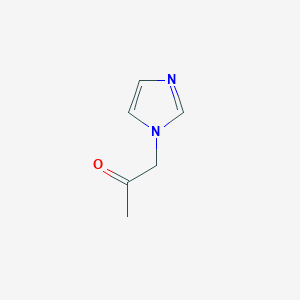

1-(1H-imidazol-1-yl)acetone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-imidazol-1-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-6(9)4-8-3-2-7-5-8/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNGQLCLQRIGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927178 | |

| Record name | 1-(1H-Imidazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131394-02-0 | |

| Record name | 1-(1H-Imidazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 1h Imidazol 1 Yl Acetone and Its Analogues

Classical and Conventional Synthetic Approaches

Traditional methods for synthesizing 1-(1H-imidazol-1-yl)acetone primarily rely on nucleophilic substitution and condensation reactions. These well-established techniques are widely utilized for their reliability and straightforward application.

Nucleophilic Substitution Reactions in N-Alkylation of Imidazole (B134444)

A cornerstone of synthesizing this compound is the N-alkylation of the imidazole ring. This process involves the introduction of an alkyl group onto one of the nitrogen atoms of the imidazole core.

A prevalent method for the synthesis of this compound involves the direct alkylation of imidazole with an α-haloketone, such as chloroacetone (B47974). thieme-connect.com This reaction is a type of nucleophilic substitution where the imidazole nitrogen acts as the nucleophile, attacking the electrophilic carbon atom of the chloroacetone and displacing the chloride ion. The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond. nih.gov This approach is not only limited to chloroacetone but can be applied to a range of α-haloketones for the synthesis of various imidazole derivatives. nih.govorgsyn.org For instance, reacting imidazole with 2-bromoacetophenone (B140003) yields 2-(1H-imidazol-1-yl)-1-phenylethanone. nih.gov

A typical procedure involves reacting imidazole with chloroacetone in an anhydrous solvent. The reaction often requires heating under reflux for several hours to ensure completion. The use of α-bromo ketones in aqueous tetrahydrofuran (B95107) (THF) has also been reported as a scalable and effective method for producing 2,4-disubstituted imidazoles, avoiding the use of more toxic solvents like chloroform. orgsyn.org

| Reactant 1 | Reactant 2 | Product | Reference |

| Imidazole | Chloroacetone | This compound | |

| Imidazole | 2-Bromoacetophenone | 2-(1H-imidazol-1-yl)-1-phenylethanone | nih.gov |

| Imidazole | tert-Butyl chloroacetate (B1199739) | Imidazol-1-yl-acetic acid tert-butyl ester |

The choice of base and solvent is critical in the N-alkylation of imidazole as it significantly influences the reaction's efficiency and regioselectivity. otago.ac.nz Bases are essential for deprotonating the imidazole, thereby increasing its nucleophilicity. Common bases used include potassium carbonate (K₂CO₃), sodium tert-butoxide, and triethylamine. nih.govnih.gov Potassium carbonate is frequently used in solvents like acetone (B3395972), dioxane, or ethanol (B145695). nih.gov The selection of a stronger base, such as sodium tert-butoxide, in a nonpolar solvent like toluene (B28343) can alter the regioselectivity of the reaction, favoring arylation at the C2 position of the imidazole ring. nih.gov

Solvents play a multifaceted role by dissolving reactants, influencing reaction rates, and in some cases, determining the reaction pathway. Anhydrous solvents such as acetone, acetonitrile, and dimethylformamide (DMF) are commonly employed. nih.govajgreenchem.com For instance, the reaction of imidazole with ethyl chloroacetate in dry acetone with potassium carbonate is a standard procedure. nih.gov In some cases, solvent-free conditions have been developed to create a more environmentally friendly process. ajgreenchem.comrsc.org For example, the reaction of imidazole with tert-butyl chloroacetate can be carried out in the presence of powdered potassium carbonate without any solvent. Aqueous solvent systems, such as aqueous THF, have also been found to be effective, particularly for solubilizing both polar amidines and non-polar α-bromo ketones in the synthesis of disubstituted imidazoles. orgsyn.org

| Base | Solvent | Reactants | Key Observation | Reference |

| Potassium Carbonate | Dioxane, Ethanol | Imidazole, Chloroacetone | Standard conditions, reflux required. | |

| Sodium tert-Butoxide | Toluene | SEM-imidazole, Aryl Halide | Promotes C2-arylation. | nih.gov |

| Potassium Carbonate | Dry Acetone | Imidazole, Ethylchloroacetate | Standard procedure for N-alkylation. | nih.gov |

| Potassium Carbonate | Solvent-free | Imidazole, tert-Butyl chloroacetate | Environmentally friendly approach. | |

| Potassium Bicarbonate | Aqueous THF | Amidines, α-Bromo ketones | Good for solubilizing reactants. | orgsyn.org |

Condensation Reactions in the Formation of N-Imidazolyl Ketones

Condensation reactions offer an alternative route to N-imidazolyl ketones. One such method involves the condensation of imidazole with acetylated intermediates under alkaline conditions. For example, a procedure using 10% sodium hydroxide (B78521) in ethanol under ice-cold conditions has been reported. Another approach involves the reaction of o-hydroxycarbonyl compounds with α-haloketones to produce substituted benzofurans, which demonstrates the versatility of condensation reactions involving these precursors. nih.gov The reaction of imidazole-2-carboxaldehydes with amino acids in the presence of a metal ion can lead to the formation of ketimine tautomers through a Schiff base condensation, highlighting a different facet of condensation chemistry involving imidazole derivatives. mdpi.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.gov This approach is valued for its atom economy and ability to rapidly generate chemical diversity. wiley.com For the synthesis of imidazole derivatives, several MCRs have been developed.

One notable example is the van Leusen three-component reaction (vL-3CR), which is a versatile method for producing a wide range of substituted imidazoles. nih.govorganic-chemistry.org This reaction typically involves an aldehyde, a primary amine, and a tosylmethyl isocyanide (TosMIC) reagent. organic-chemistry.org Another strategy involves a four-component reaction between an amino acid ester, an aldehyde, an alkyne, and an amino alcohol to synthesize imidazole-4(2H)-ones. wiley.com The functionalization of imidazole N-oxides through multicomponent reactions with CH-acids and aldehydes also represents a modern approach to creating diverse imidazole structures. beilstein-journals.org

Modern and Sustainable Synthetic Innovations

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for preparing this compound and its analogues. These innovations aim to reduce environmental impact by minimizing waste and avoiding hazardous materials.

Solvent-free synthesis is a key area of green chemistry. The N-alkylation of imidazole has been successfully performed without a solvent, for example, by reacting imidazole with tert-butyl chloroacetate in the presence of powdered potassium carbonate. ajgreenchem.com This method simplifies the workup procedure and reduces volatile organic compound emissions.

The use of solid-base catalysts, such as alkali-metal doped carbons, is another sustainable approach. rsc.org These catalysts can be used in solvent-free reactions and can be recycled, making the process more economical and environmentally friendly. Ultrasound activation has also been shown to promote the N-alkylation of imidazole, leading to high yields in a green, solvent-free procedure. rsc.org Furthermore, microwave-assisted synthesis using reusable catalysts like Mg-Al layered double hydroxide (LDH) has been employed for the Michael addition of imidazole to α,β-unsaturated ketones, offering a rapid and efficient method with excellent yields. ijsar.in

One-Pot Synthetic Protocols for Imidazole Derivatives

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, reduced waste, and simplified procedures. asianpubs.org Several one-pot methods have been developed for N-substituted and polysubstituted imidazoles.

A notable example is the one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles. organic-chemistry.org This method involves heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions at 130°C for two hours, achieving yields between 80% and 96%. organic-chemistry.org This approach is valued for its simplicity and the use of readily available starting materials. organic-chemistry.orgresearchgate.net Similarly, multicomponent reactions involving the condensation of benzil, aldehydes, ammonium acetate, and primary amines have been effectively used to create highly substituted imidazoles. researchgate.netirost.ir These protocols often benefit from catalysts and alternative energy sources like microwave irradiation to enhance reaction rates and yields. researchgate.netresearchgate.net

Research has also demonstrated a single-enzyme, two-step, one-pot procedure for synthesizing N-substituted imidazole derivatives containing a glucose branch, showcasing the versatility of one-pot methods in creating complex molecules. rsc.org

Table 1: Examples of One-Pot Syntheses of Imidazole Derivatives

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Source(s) |

|---|---|---|---|---|

| 2-Bromoacetophenone, aldehyde, primary amine, ammonium acetate | Solvent-free, 130°C | 1,2,4-Trisubstituted 1H-imidazoles | 80-96 | organic-chemistry.org |

| Benzil, aldehyde, ammonium acetate | Zeolite, Microwave | 2,4,5-Trisubstituted imidazoles | High to excellent | irost.ir |

| Aldehydes, ammonium acetate, benzoin (B196080) (in situ from aldehyde) | N-heterocyclic carbene (NHC), Microwave, Water | Tri- and Tetrasubstituted imidazoles | High | researchgate.net |

Green Chemistry Principles in Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been influential in the development of modern synthetic routes for imidazole derivatives. wjbphs.comjipbs.comchemicaljournals.com Key areas of focus include avoiding organic solvents, using energy-efficient methods like microwave irradiation, and employing biodegradable catalysts. asianpubs.orgwjbphs.com

Performing reactions under solvent-free conditions is a core tenet of green chemistry, as it reduces waste, lowers costs, and simplifies product purification. asianpubs.org The synthesis of N-substituted imidazoles has been successfully achieved using solvent-free protocols. For instance, the alkylation of imidazole with 1-bromobutane (B133212) can be performed without a solvent, using zeolites or alkali-metal promoted carbons as catalysts, to produce N-alkylimidazoles in high yields. researchgate.net

One-pot syntheses of polysubstituted imidazoles are often conducted under solvent-free conditions, frequently coupled with microwave irradiation to accelerate the reaction. researchgate.netirost.ir A four-component reaction to produce 1,2,4-trisubstituted 1H-imidazoles by heating the reactants directly without a solvent is a prime example of this efficient and environmentally friendly approach. organic-chemistry.org The synthesis of ionic liquids, such as 1,3-dialkylimidazolium halides, has also been demonstrated under solvent-free conditions, highlighting the broad applicability of this technique. uni-jena.de

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. iiste.orgrsc.orgijnrd.org This technology has been extensively applied to the synthesis of imidazole derivatives. iiste.orgrsc.org The rapid and uniform heating provided by microwaves can complete syntheses in minutes that might otherwise take hours. chemicaljournals.commdpi.com

For example, the synthesis of 1-(1H-imidazol-1-yl)-3-phenoxypropan-2-ol, an analogue of the target compound, was achieved by heating imidazole and phenyl glycidyl (B131873) ether in a microwave reactor at 120°C for just one minute. mdpi.com Similarly, multicomponent reactions to form tri- and tetrasubstituted imidazoles are significantly expedited under microwave irradiation, often in solvent-free conditions, with reaction times as short as six minutes. irost.irajrconline.org The synthesis of N-phenyl succinimide, for instance, takes only 4-5 minutes with microwave assistance, compared to 10 hours using traditional methods. chemicaljournals.com This efficiency reduces energy consumption and allows for the rapid generation of compound libraries for research and drug discovery. rsc.orgijnrd.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazole Derivatives

| Reaction | Conventional Method | Microwave-Assisted Method | Source(s) |

|---|---|---|---|

| Synthesis of N-phenyl succinimide | 10 hours | 4-5 minutes | chemicaljournals.com |

| Synthesis of 2,4,5-Trisubstituted Imidazoles | Prolonged reaction time | 6 minutes | irost.ir |

| Synthesis of 1-(1H-imidazol-1-yl)-3-phenoxypropan-2-ol | Not specified | 1 minute | mdpi.com |

The use of natural, biodegradable catalysts is a growing area of green chemistry. researchgate.netscielo.br Fruit juices, such as lemon, grape, and coconut juice, have been successfully employed as biocatalysts for the synthesis of imidazole derivatives. tandfonline.comtandfonline.com Lemon juice, which is acidic due to its citric acid content (pH ≈ 2.4), is an effective, inexpensive, non-toxic, and readily available catalyst. jipbs.comresearchgate.netresearchgate.net

A one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazole derivatives has been reported using lemon juice as a biocatalyst in ethanol. jipbs.comresearchgate.net This method offers benefits such as short reaction times, easy work-up procedures, and good yields. jipbs.com The acidic nature of the juice facilitates the cyclocondensation reaction needed to form the imidazole ring. tandfonline.comresearchgate.net This approach provides a mild, economical, and environmentally friendly alternative to traditional acid catalysts. researchgate.net

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and selectivity. Copper-catalyzed reactions, in particular, have been widely used for the N-alkylation and N-arylation of imidazoles.

Copper-catalyzed reactions, often referred to as Ullmann or Ullmann-type condensations, are classic methods for forming C-N bonds. nih.govorganic-chemistry.org These reactions typically involve the coupling of an amine or a heterocyclic compound like imidazole with an aryl or alkyl halide in the presence of a copper catalyst. nih.govnih.gov Modern advancements have led to milder reaction conditions and the use of ligands to improve catalyst efficiency.

The synthesis of N-aryl indoles, which involves a similar C-N bond formation, has been achieved through a copper-catalyzed intramolecular oxidative amination. nih.gov More relevant to imidazole synthesis, a ligand-free protocol has been developed for the copper-catalyzed coupling of imidazoles with aryl iodides. nih.gov Furthermore, CuO nanoparticles have been used in an efficient system for the Ullmann amination of aryl halides with imidazoles under microwave irradiation. nih.gov These copper-catalyzed methods are versatile and have been applied in tandem reactions, such as an initial Chan-Lam coupling followed by an oxidative amination, to build complex heterocyclic structures in a one-pot fashion. nih.gov

Visible-Light-Mediated and Metal-Free Approaches

The development of synthetic routes that are both environmentally benign and efficient is a paramount goal in modern organic chemistry. In this context, visible-light-mediated and metal-free approaches for the synthesis of N-substituted imidazoles, including analogues of this compound, have gained significant traction. These methods leverage the energy of photons to initiate chemical transformations, often under mild conditions and without the need for toxic or expensive metal catalysts. sigmaaldrich.com

A prominent strategy in this area involves the use of visible light to generate reactive intermediates from readily available precursors. sigmaaldrich.com These reactions can proceed through various pathways, including the use of organic photosensitizers or, in some cases, entirely without a catalyst. Catalyst-free systems often rely on the formation of an electron donor-acceptor (EDA) complex between the substrates. sigmaaldrich.comresearchgate.net This EDA complex can absorb visible light, triggering a single-electron transfer (SET) to generate radical intermediates that drive the reaction forward. sigmaaldrich.com For instance, the synthesis of quinazolinones from benzyl (B1604629) bromides and 2-aminobenzamides has been achieved under blue light irradiation without any photocatalyst or additive, showcasing the potential of this strategy. rsc.org Similarly, a visible-light-promoted approach has been developed for the synthesis of thiazoles and imidazo[2,1-b]thiazoles in an environmentally friendly EtOH:H₂O medium, which circumvents the need for catalysts by forming crucial C-S and C-N bonds via photochemical activation. researchgate.net

Organic dyes are also employed as metal-free photocatalysts. These catalysts can absorb visible light and initiate redox cycles to facilitate bond formation. A notable example is the dehydrogenative N-insertion for the synthesis of highly substituted imidazoles, catalyzed by an organic dye under visible light. organic-chemistry.org This method proceeds via a photoinduced iminyl radical, offering a sustainable route for C-H aminative cyclization. organic-chemistry.org Furthermore, heterogeneous metal-free photocatalysts, such as graphitic carbon nitride (g-C₃N₄), have emerged as robust and recyclable options. beilstein-journals.orgnih.gov These materials can be activated by visible light to generate electron-hole pairs, which then participate in redox reactions to functionalize various organic molecules, including the formation of C-N cross-couplings. nih.gov

The table below summarizes various visible-light-mediated and metal-free approaches applicable to the synthesis of imidazole analogues.

| Approach | Key Features | Catalyst/Conditions | Applicable Bond Formation | Reference |

|---|---|---|---|---|

| Catalyst-Free EDA Complex | Forms an electron donor-acceptor (EDA) complex that absorbs visible light. | Visible light (e.g., blue LEDs), no external photocatalyst. | C-N, C-S | sigmaaldrich.comresearchgate.netrsc.org |

| Organic Dye Photocatalysis | Uses organic dyes as photosensitizers for dehydrogenative coupling. | Rhodamine 6G, Eosin Y; Visible light. | C-N (N-insertion) | organic-chemistry.orgmpg.de |

| Heterogeneous Photocatalysis | Employs solid-state, recyclable catalysts. | Graphitic carbon nitride (g-C₃N₄); Visible light. | C-N cross-coupling | nih.gov |

| Photochemical Activation in Green Solvents | Utilizes benign solvents and light to avoid catalysts and harsh reagents. | Visible light; EtOH:H₂O. | C-N, C-S | researchgate.net |

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms underlying the formation of this compound and its analogues is crucial for optimizing reaction conditions and designing novel synthetic routes. The synthesis generally involves two key stages: the formation of the imidazole core and the subsequent N-alkylation with a suitable three-carbon unit, or a one-pot reaction combining these steps.

Mechanistic studies on the formation of the imidazole ring itself point to several pathways. A common route involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and an ammonia (B1221849) source (like ammonium acetate). impactfactor.org The proposed mechanism for this multicomponent reaction typically begins with the condensation of the aldehyde and ammonium acetate to form an imine, followed by a series of condensation and cyclization steps with the dicarbonyl compound, ultimately leading to the aromatic imidazole ring after dehydration. impactfactor.orgrsc.org

For the N-alkylation step, such as the reaction of 1H-imidazole with chloroacetone to form this compound, the mechanism is generally considered a standard nucleophilic substitution (Sₙ2). The imidazole, acting as a nucleophile, attacks the electrophilic carbon atom bearing the chlorine, displacing the chloride ion. This reaction is often facilitated by a base, which deprotonates the N-H of the imidazole, increasing its nucleophilicity.

More advanced, metal-free synthetic strategies have also been mechanistically investigated. For example, the synthesis of imidazoles through the base-promoted deaminative coupling of benzylamines and nitriles is proposed to proceed through a series of base-mediated steps, culminating in the formation of the imidazole ring with the liberation of ammonia. rsc.org In other cases, such as the transition-metal-free C–H functionalization of 2H-imidazole 1-oxides, the reaction proceeds via a nucleophilic substitution of hydrogen (SₙH). beilstein-journals.org This mechanism can follow either an "addition–elimination" or an "addition–oxidation" pathway. beilstein-journals.org

In visible-light-mediated reactions, the mechanism is initiated by the absorption of a photon. In catalyst-free systems, this leads to the excitation of an EDA complex formed between the reactants. researchgate.net This excitation facilitates a single-electron transfer (SET), generating radical ions. These highly reactive intermediates then proceed through a cascade of steps, such as radical addition and cyclization, to form the final product. For instance, the visible-light-induced [3+2] cyclization of chalcones and 2-mercaptobenzimidazoles is believed to be initiated by the formation of an EDA complex, leading to imidazo[2,1-b]thiazoles under metal- and oxidant-free conditions. researchgate.net

The table below outlines proposed mechanistic pathways for the synthesis of imidazole derivatives.

| Reaction Type | Proposed Mechanism | Key Intermediates/Steps | Reference |

|---|---|---|---|

| Multicomponent Imidazole Synthesis | Condensation-Cyclization-Aromatization | Imine formation, nucleophilic addition, cyclodehydration. | impactfactor.orgrsc.org |

| N-Alkylation of Imidazole | Nucleophilic Substitution (Sₙ2) | Deprotonation of imidazole, backside attack on alkyl halide. | General Knowledge |

| Metal-Free C-H Functionalization | Nucleophilic Substitution of Hydrogen (SₙH) | Addition-Elimination or Addition-Oxidation pathways. | beilstein-journals.org |

| Visible-Light-Mediated Cyclization | EDA Complex Formation and Single-Electron Transfer (SET) | Photoexcitation of EDA complex, radical ion formation, radical cascade. | sigmaaldrich.comresearchgate.net |

Spectroscopic and X Ray Crystallographic Characterization of 1 1h Imidazol 1 Yl Acetone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1-(1H-imidazol-1-yl)acetone, both ¹H and ¹³C NMR provide critical data for confirming the connectivity and electronic environment of each atom.

¹H NMR Chemical Shift Assignments and Proton Environments

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the imidazole (B134444) ring and the acetone (B3395972) moiety. The chemical shifts (δ) are typically measured in parts per million (ppm).

The methylene (B1212753) protons (-CH₂-) bridging the imidazole ring and the carbonyl group typically appear as a singlet, with a chemical shift influenced by the adjacent nitrogen and carbonyl functionalities. In analogous compounds like tert-butyl imidazol-1-yl acetate (B1210297), this methylene singlet is observed around 4.54 ppm (in D₂O). researchgate.net The methyl protons (-CH₃) of the acetone group are the most shielded, appearing as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imidazole H-2 | ~7.5 - 8.0 | Singlet |

| Imidazole H-4 | ~7.0 - 7.2 | Singlet |

| Imidazole H-5 | ~7.0 - 7.2 | Singlet |

| Methylene (-CH₂-) | ~4.5 - 5.0 | Singlet |

| Methyl (-CH₃) | ~2.1 - 2.3 | Singlet |

Note: Predicted values are based on data from analogous structures and general principles of NMR spectroscopy.

¹³C NMR Chemical Shift Assignments and Carbon Environments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the ketone group is the most deshielded carbon atom, with its signal appearing significantly downfield, typically around 200 ppm.

The carbons of the imidazole ring (C-2, C-4, and C-5) resonate in the aromatic region, generally between δ 119 and 140 ppm. researchgate.net The C-2 carbon, situated between two nitrogen atoms, is usually found at the lower end of this range compared to C-4 and C-5. For instance, in related imidazole derivatives, these carbons appear at approximately 137.5 ppm (C-2), 128.8 ppm, and 119.1 ppm. tjpr.org

The methylene carbon (-CH₂-) signal is typically observed in the range of δ 45–50 ppm. vulcanchem.com The methyl carbon (-CH₃) of the acetone group is the most shielded, appearing at the highest field (lowest ppm value).

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~200 - 206 |

| Imidazole C-2 | ~137 |

| Imidazole C-4 | ~129 |

| Imidazole C-5 | ~119 |

| Methylene (-CH₂-) | ~48 - 50 |

| Methyl (-CH₃) | ~28 |

Note: Predicted values are based on data from analogous structures and general principles of NMR spectroscopy. researchgate.nettjpr.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

Identification of Key Functional Group Vibrations (e.g., Carbonyl, Imidazole Ring Modes)

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The most prominent of these is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, which is expected to appear around 1700 cm⁻¹.

The imidazole ring gives rise to a series of characteristic vibrations. These include C-H stretching vibrations typically observed above 3000 cm⁻¹, and C=N and C=C ring stretching vibrations. The C-N stretching modes of the imidazole ring are typically found in the region of 1500–1600 cm⁻¹. vulcanchem.com In a related compound, a C=N absorption band was noted at 1577 cm⁻¹. researchgate.net

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Imidazole Ring | > 3000 |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2850 - 3000 |

| C=O Stretch | Ketone | ~1700 |

X-ray Crystallography and Solid-State Analysis

Determination of Molecular Conformation and Geometry

Analysis of the crystal structure of the closely related compound, 1-(1H-imidazol-1-yl)ethanone (acetylimidazole), reveals an almost planar molecule. researchgate.net The acetyl group is inclined to the mean plane of the imidazole ring by a very small angle of 1.52°. researchgate.net This suggests that the core structure of this compound is also likely to be largely planar.

In contrast, the crystal structure of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)acetone shows a more twisted conformation. nih.govresearchgate.net In this derivative, the carbonyl group is tilted with respect to the imidazole ring by 65.47°, likely due to the steric hindrance and electronic effects of the additional methyl and nitro substituents. nih.govresearchgate.net

Based on these analogues, it can be inferred that the molecular geometry of this compound will feature a planar imidazole ring. The degree of torsion between the imidazole ring and the acetone substituent will likely lie somewhere between the nearly co-planar arrangement of acetylimidazole and the more twisted form of its more substituted analogue. The crystal packing is expected to be influenced by intermolecular hydrogen bonds, such as C—H···O and C—H···N interactions, which link molecules into larger networks. researchgate.netresearchgate.net

Table 4: Crystallographic Data for Analogous Imidazole Compounds

| Compound | Crystal System | Space Group | Key Geometric Feature | Reference |

|---|---|---|---|---|

| 1-(1H-Imidazol-1-yl)ethanone | Monoclinic | P2₁/n | Acetyl group inclined to imidazole ring by 1.52° | researchgate.net |

Table 5: List of Compound Names

| Compound Name |

|---|

| This compound |

| 1-(1H-Imidazol-1-yl)ethanone |

| 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone |

| 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one |

| Acetylimidazole |

Analysis of Intermolecular Interactions

Without experimental crystallographic data for this compound, a definitive analysis of its intermolecular interactions, such as hydrogen bonding, C-H⋯N, and C-H⋯O contacts, cannot be provided. However, insights can be drawn from the crystallographic studies of structurally similar compounds.

For instance, the crystal structure of 1-(1H-imidazol-1-yl)ethanone , a closely related molecule, reveals the presence of C—H⋯O and C—H⋯N hydrogen bonds that link the molecules into a sheet-like structure. core.ac.uk Similarly, in the derivative 1-(2-methyl-5-nitro-1H-imidazol-1-yl)acetone , neighboring molecules are connected through C—H⋯N and C—H⋯O hydrogen bonds, which result in the formation of two-dimensional slab-like networks. nih.govresearchgate.netarchive.org These examples suggest that this compound would likely exhibit similar types of weak hydrogen bonds, where the hydrogen atoms of the imidazole ring and the acetone moiety could interact with the nitrogen atom of the imidazole ring and the oxygen atom of the carbonyl group of adjacent molecules.

In other related structures, such as derivatives of 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, weak non-classical intermolecular C—H⋯O hydrogen bonds are also observed, contributing to the stability of the crystal lattice. tjpr.orgajol.info

Table 1: Intermolecular Interactions in Compounds Structurally Related to this compound

| Compound Name | Interaction Type | Donor-Acceptor Distance (Å) | Reference |

| 1-(1H-Imidazol-1-yl)ethanone | C—H⋯O, C—H⋯N | Not specified | core.ac.uk |

| 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone | C—H⋯N, C—H⋯O | Not specified | nih.govresearchgate.netarchive.org |

| 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate | C—H⋯O | 2.45 (C4–H4A⋯O1), 2.53 (C6–H6A⋯O4) | nih.gov |

This table is for illustrative purposes and is based on data from structurally related compounds, not this compound itself.

Crystal Packing and Network Formation

In the case of 1-(1H-imidazol-1-yl)ethanone , these interactions lead to the formation of sheet-like structures. core.ac.uk For 1-(2-methyl-5-nitro-1H-imidazol-1-yl)acetone , the hydrogen bonds result in two-dimensional networks. nih.govresearchgate.net Furthermore, in 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate , C—H⋯O interactions create inversion dimers which are then linked into chains. nih.gov

It is reasonable to hypothesize that this compound would adopt a crystal packing arrangement that maximizes the stability afforded by such intermolecular forces, likely resulting in a densely packed structure. However, without experimental determination, any description of its crystal packing or network formation would be purely speculative.

Chemical Reactivity and Reaction Mechanisms of 1 1h Imidazol 1 Yl Acetone

Reactivity of the Imidazole (B134444) Moiety

The imidazole ring in 1-(1H-imidazol-1-yl)acetone is a key site of reactivity, participating in various substitution and oxidation reactions. Its electron-rich nature makes it susceptible to electrophilic attack, while also enabling nucleophilic reactions under certain conditions.

Electrophilic Substitution Reactions on the Imidazole Ring

The imidazole ring is generally favored for electrophilic attack, more so than other heterocycles like pyrazole, thiazole, furan, and thiophene. humanjournals.com The attack typically occurs at the C4 and C5 positions of the imidazole ring. humanjournals.com The reactivity of the imidazole ring toward electrophiles is enhanced by electron-donating substituents. researchgate.net

In the context of N-substituted imidazoles, the nitrogen at position 3 (N3) can act as a basic site, and its protonation can lead to the formation of a symmetrical imidazolium (B1220033) cation. humanjournals.com This property is crucial in various biological interactions, where the imidazole moiety can bind to the heme iron atom of enzymes like cytochrome P450. wikipedia.org

Nucleophilic Substitution Reactions on the Imidazole Ring

While less common than electrophilic substitution, the imidazole ring can undergo nucleophilic substitution. For instance, the hydrogen atoms on the nitrogen can be replaced by other functional groups. In some cases, nucleophilic substitution can occur on the ring itself, particularly when activated by certain reagents. For example, 2-unsubstituted imidazole N-oxides can undergo a metal-free coupling reaction with pentafluorophenyllithium, proceeding through a nucleophilic substitution of a hydrogen atom (SNH) at the C5 position. beilstein-journals.org Another example involves the reaction of imidazole N-oxides with oxalyl chloride, leading to the generation of an imidazolium chloride intermediate that undergoes nucleophilic substitution. beilstein-journals.org

Oxidation of the Imidazole Ring

The imidazole ring in this compound and its derivatives can be oxidized using various oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) and hydrogen peroxide. The oxidation can lead to the formation of imidazole derivatives with higher oxidation states, such as imidazole N-oxides. For example, 1-(2-methyl-5-nitro-1H-imidazol-1-yl)acetone, a derivative of secnidazole (B1681708), can be synthesized through the oxidation of secnidazole using periodic acid and pyridinium (B92312) chlorochromate (PCC). nih.gov

Reactivity of the Ketone Functional Group

The ketone functional group in this compound is characterized by its electrophilic carbonyl carbon, making it a prime target for nucleophilic addition and reduction reactions. cymitquimica.com

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition is a fundamental reaction of the ketone group. masterorganicchemistry.com The carbonyl carbon, being electron-deficient, readily reacts with a variety of nucleophiles. masterorganicchemistry.comfirsthope.co.in This reaction involves the formation of a new bond between the nucleophile and the carbonyl carbon, leading to a change in the carbon's hybridization from sp² to sp³. masterorganicchemistry.comlibretexts.org

Common nucleophiles that add to ketones include:

Hydrogen Cyanide (HCN): Ketones react with HCN to form cyanohydrins. firsthope.co.insavemyexams.com The reaction proceeds in two steps: the initial attack of the cyanide ion on the carbonyl carbon, followed by the protonation of the resulting alkoxide intermediate. savemyexams.com

Alcohols: In the presence of an acid catalyst, ketones can react with alcohols to form hemiketals and subsequently ketals. firsthope.co.in

Amines: Primary amines react with ketones to yield imines, also known as Schiff bases. firsthope.co.in

Grignard Reagents: These reagents add to the carbonyl group to form tertiary alcohols after an acidic workup. scribd.com

Sodium Bisulfite: This reagent can also add to ketones. scribd.com

The reactivity of the ketone is influenced by electronic and steric factors. Electron-withdrawing groups adjacent to the carbonyl increase its reactivity, while electron-donating groups and steric hindrance decrease it. masterorganicchemistry.com

Derivatives of this compound have been synthesized where the ketone has been converted to an oxime. For instance, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone can be converted to its (Z)-oxime, which can then undergo further reactions. google.com

Reduction Reactions of the Ketone Group

The ketone group in this compound can be reduced to a secondary alcohol. scribd.com This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). scribd.com Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like platinum or palladium, can also be employed for this reduction. firsthope.co.in

For example, the reduction of propanone (acetone) with sodium borohydride yields isopropanol. firsthope.co.in Similarly, the ketone group in this compound and its derivatives can be selectively reduced to the corresponding secondary alcohol.

Alpha-Halogenation Reactions and Subsequent Reactivity

The presence of a ketone functional group in this compound makes the α-carbon (the CH₂ group adjacent to the carbonyl) susceptible to halogenation. This reaction typically proceeds by converting the ketone into its more reactive enol or enolate tautomer. libretexts.org

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which is followed by the removal of an α-hydrogen to form a nucleophilic enol intermediate. libretexts.orglibretexts.org This enol then attacks the electrophilic halogen (Cl₂, Br₂, or I₂). libretexts.org A key aspect of the acid-catalyzed mechanism is that the formation of the enol is the slow, rate-determining step. libretexts.org Consequently, the reaction rate is independent of the halogen concentration. libretexts.org This method is generally preferred when mono-halogenation is the desired outcome. nih.gov

In basic media, the reaction proceeds through the formation of an enolate anion, which is a potent nucleophile. nih.gov However, base-promoted α-halogenation has a tendency to result in multiple halogen substitutions. This is because the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens, making the mono-halogenated product more reactive than the starting ketone. nih.gov This phenomenon is exploited in the haloform reaction for methyl ketones. nih.gov

The resulting α-haloketones, such as 1-bromo-1-(1H-imidazol-1-yl)acetone or 1-chloro-1-(1H-imidazol-1-yl)acetone, are versatile synthetic intermediates. The polarity of the carbon-halogen bond is enhanced by the inductive effect of the adjacent carbonyl group, making the α-carbon highly electrophilic and susceptible to nucleophilic substitution reactions. For instance, these halogenated derivatives can undergo dehydrobromination when treated with a non-nucleophilic, sterically hindered base like pyridine (B92270) to yield α,β-unsaturated carbonyl compounds. libretexts.org

Table 1: Common Reagents for Alpha-Halogenation of Ketones

| Halogenating Agent | Conditions | Product Type |

|---|---|---|

| Bromine (Br₂) | Acetic Acid | α-Bromoketone |

| N-Bromosuccinimide (NBS) | CCl₄ | α-Bromoketone |

| Sulfuryl chloride (SO₂Cl₂) | Methylene (B1212753) Chloride | α-Chloroketone |

This table presents general reagents used for the alpha-halogenation of ketones, which are applicable to this compound.

Diverse Chemical Modifications and Derivative Synthesis

The dual functionality of this compound makes it a versatile building block for the synthesis of a wide array of derivatives. nih.gov Both the ketone group and the imidazole ring can be targeted for chemical modification.

Reactions at the Ketone Group: The electrophilic carbonyl carbon is a prime site for nucleophilic addition reactions.

Reduction: The ketone can be reduced to a secondary alcohol, forming 1-(1H-imidazol-1-yl)propan-2-ol. Common reducing agents like sodium borohydride (NaBH₄) are effective for this transformation under mild conditions. mdpi.com

Oximation: Reaction with hydroxylamine (B1172632) (NH₂OH) or its salts leads to the formation of an oxime, this compound oxime. This reaction is a standard condensation process. mdpi.com Further modification of these oximes, for instance by creating oxime esters, has been reported for structurally similar imidazole propanones. nih.gov

Condensation Reactions: The active methylene group (α-hydrogens) can participate in condensation reactions with aldehydes or other electrophiles, particularly under basic conditions that facilitate enolate formation.

Reactions involving the Imidazole Ring: The imidazole ring is electron-rich and can undergo electrophilic substitution, although the specific conditions depend on the directing effects of the substituents. nih.gov

Substitution on the Ring: Derivatives such as 1-(2-methyl-5-nitro-1H-imidazol-1-yl)acetone have been synthesized, indicating that modifications like nitration on the imidazole ring are possible, though this example was derived from secnidazole rather than by direct nitration of this compound. researchgate.netjapsonline.com

The combination of these reactive sites allows for the construction of complex molecules. For example, derivatives of 2,4,5-triphenyl-1H-imidazole have been synthesized starting from a chloroacetylated imidazole intermediate, which then reacts with various amines. This highlights a general strategy where the N-1 side chain is built up and then modified.

Table 2: Examples of Derivative Synthesis from Imidazole Ketones

| Starting Material Class | Reagent(s) | Product Class | Reference |

|---|---|---|---|

| Imidazole Ketone | Sodium Borohydride (NaBH₄) | Secondary Alcohol | |

| Imidazole Ketone | Hydroxylamine Hydrochloride | Oxime | nih.gov |

| Imidazole Propanone Oxime | Acyl Chlorides (e.g., 4-chlorobenzoyl chloride) | Oxime Ester | nih.gov |

This table illustrates general transformations applicable to or demonstrated on compounds structurally related to this compound.

Mechanistic Pathways of Key Transformations

Understanding the reaction mechanisms is crucial for controlling the outcomes of the chemical transformations of this compound.

Mechanism of Alpha-Halogenation: As previously mentioned, the mechanism is critically dependent on the pH of the reaction medium.

Acid-Catalyzed Pathway: This pathway involves three principal steps:

Protonation: The carbonyl oxygen is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon. libretexts.org

Enol Formation: A base (such as water or the conjugate base of the acid catalyst) removes an α-hydrogen. This is the rate-determining step of the reaction. libretexts.org

Halogen Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of the halogen (e.g., Br₂). Subsequent deprotonation of the carbonyl oxygen by a base regenerates the catalyst and yields the α-halogenated ketone. libretexts.org

Base-Promoted Pathway:

Enolate Formation: A base removes an acidic α-hydrogen to form a resonance-stabilized enolate anion. nih.gov

Nucleophilic Attack: The enolate anion attacks a halogen molecule in an Sₙ2-type reaction to form the α-halo ketone and a halide ion. nih.gov

Mechanism of Nucleophilic Addition to the Carbonyl: The reduction of the ketone with sodium borohydride is a classic example of nucleophilic addition.

Hydride Attack: The borohydride anion (BH₄⁻) acts as a source of the hydride ion (:H⁻). The hydride attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.

Protonation: The resulting alkoxide is protonated by the solvent (e.g., ethanol (B145695) or water) in a subsequent workup step to yield the final secondary alcohol product, 1-(1H-imidazol-1-yl)propan-2-ol.

These mechanistic pathways are fundamental to organic chemistry and provide a predictive framework for the reactivity of this compound, enabling its strategic use in the synthesis of more complex molecular architectures.

Computational and Theoretical Investigations of 1 1h Imidazol 1 Yl Acetone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 1-(1H-imidazol-1-yl)acetone and its derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-31++G(d,p), 6-311G++(d,p)), have been instrumental in elucidating its fundamental characteristics. niscpr.res.inresearchgate.netresearchgate.net

Geometry Optimization and Structural Parameter Validation

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). Theoretical calculations for imidazole (B134444) derivatives are often initiated using spatial coordinates obtained from X-ray crystallography. researchgate.net The geometry is then fully optimized to predict structural parameters such as bond lengths and bond angles. researchgate.netirjweb.com

For instance, in a related compound, 1-(1H-imidazol-1-yl)ethanone, the molecule is nearly planar, with the acetyl group being slightly inclined to the imidazole ring's mean plane. researchgate.net The calculated bond lengths and angles for similar imidazole derivatives have shown good correlation with experimental data obtained from X-ray diffraction. mdpi.com For example, the C=O bond lengths calculated using the B3LYP method are often in close agreement with measured values. univ-mosta.dz These optimized geometries are confirmed as true minima on the potential energy surface through frequency calculations. frontiersin.org

| Parameter | Bond | Typical Calculated Bond Length (Å) |

| C=O | Carbonyl Carbon - Oxygen | ~1.21 - 1.26 univ-mosta.dznih.gov |

| C-N | Imidazole Ring | ~1.32 - 1.39 |

| C-C | Imidazole Ring | ~1.35 - 1.37 |

| N-C | Imidazole to Acetone (B3395972) Link | ~1.47 |

This table is illustrative and compiled from data on similar structures. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Kinetic Stability)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and kinetic stability. niscpr.res.inirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. irjweb.comnih.gov

A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.govrsc.org Conversely, a smaller gap suggests that the molecule is more prone to chemical reactions. rsc.org FMO analysis is crucial for predicting how the molecule will interact with other species and its potential for intramolecular charge transfer. niscpr.res.inresearchgate.net For many imidazole derivatives, both HOMO and LUMO are spread over the π-conjugated backbone, which is significant for their electronic properties. nih.gov

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Representative Imidazole Derivative Note: This table presents data for a related imidazole derivative, (E)-1-(1H-imidazol-1-yl)-3-(1H-indol-2-yl)prop-2-en-1-one, as a reference. niscpr.res.inresearchgate.net

| Parameter | Value (eV) |

| HOMO Energy | -6.2967 |

| LUMO Energy | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

Data from a study on a related imidazole derivative. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded. uni-muenchen.de

Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. researchgate.netuni-muenchen.de For imidazole-containing compounds, the nitrogen atoms of the imidazole ring and the oxygen atom of the carbonyl group are often identified as regions of high negative potential (red), making them likely sites for interaction with positive charges or hydrogen bond donors. uni-muenchen.demdpi.comresearchgate.net The MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding. dtic.mil

Charge Distribution Analysis (Mulliken Atomic Charges)

Mulliken atomic charge analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the intramolecular charge distribution and the nature of chemical bonds. beilstein-journals.orgresearchgate.net The calculation of Mulliken charges helps in understanding the electronic structure, dipole moment, and polarizability of a molecule. researchgate.net

In imidazole derivatives, electronegative atoms like nitrogen and oxygen typically exhibit negative Mulliken charges, while carbon and hydrogen atoms often have positive charges. univ-mosta.dzrsc.org This charge distribution is a key factor influencing the molecule's reactivity and its interaction with other molecules. For instance, the nitrogen atoms in an imidazole ring generally show a higher negative charge compared to a pyridine (B92270) ring in similar structures, suggesting a greater electron-donating capacity. beilstein-journals.org

Table 3: Illustrative Mulliken Atomic Charges for Atoms in an Imidazole-based Structure Note: This table provides representative Mulliken charge values for atoms in a related imidazole-containing molecule, as specific data for this compound was not found.

| Atom | Typical Mulliken Charge (a.u.) |

| Carbonyl Oxygen | -0.5 to -0.6 |

| Imidazole Nitrogen (unprotonated) | -0.3 to -0.5 |

| Imidazole Nitrogen (protonated/linked) | -0.1 to -0.3 |

| Carbonyl Carbon | +0.3 to +0.5 |

These values are illustrative and based on general findings for similar compounds. univ-mosta.dzbeilstein-journals.org

Non-Linear Optical (NLO) Properties Prediction

Computational methods are also employed to predict the Non-Linear Optical (NLO) properties of molecules. Organic compounds with significant NLO properties have potential applications in technologies like optical communication and data storage. acs.org

Hyperpolarizability Calculations

The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. niscpr.res.in DFT calculations can predict the value of β, providing an indication of a compound's potential as an NLO material. niscpr.res.in Molecules with large dipole moments and significant intramolecular charge transfer, often found in push-pull systems, tend to exhibit high hyperpolarizability values. niscpr.res.inacs.org Theoretical studies on imidazole derivatives have shown that they can be good candidates for NLO materials due to their electronic structure. niscpr.res.inresearchgate.netresearchgate.net

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

For 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone, the crystal packing is stabilized by a network of C-H···N and C-H···O hydrogen bonds, which form two-dimensional slab-like networks. researchgate.net It is highly probable that this compound would exhibit similar patterns of intermolecular interactions, dominated by hydrogen bonds involving the imidazole ring nitrogen atoms and the oxygen atom of the acetone moiety. The Hirshfeld surface of such compounds is typically mapped with functions like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

Fingerprint Plot Analysis

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts present in a crystal. These plots display the distribution of distances from the Hirshfeld surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de).

A hypothetical breakdown of intermolecular contacts for this compound, based on related structures, is presented in the table below.

| Intermolecular Contact | Hypothetical Percentage Contribution |

| H···H | ~45-55% |

| C···H/H···C | ~25-35% |

| O···H/H···O | ~5-15% |

| N···H/H···N | ~5-10% |

This table is a hypothetical representation based on data from related imidazole compounds and is intended for illustrative purposes.

Bader's Theory of Atoms in Molecules (AIM)

Bader's Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a theoretical framework that analyzes the topology of the electron density to define atoms, bonds, and the nature of chemical interactions. ias.ac.in A key feature of AIM is the bond critical point (BCP), a point of minimum electron density between two interacting atoms. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the strength and nature of the interaction.

In the context of imidazole derivatives, AIM has been used to characterize intramolecular and intermolecular interactions, including C-H···O and C-H···N hydrogen bonds. mdpi.com For such interactions, the presence of a BCP and a bond path connecting the hydrogen and acceptor atoms confirms the existence of an attractive interaction. The energy of these weak interactions can be estimated from the value of the electron density at the BCP. For example, in a study of benzoxazole-imidazole derivatives, the energy of C-H···N and C-H···O interactions was calculated to be 3.1 and 2.9 kcal/mol, respectively, based on the AIM analysis. mdpi.com It is expected that similar weak, attractive interactions play a crucial role in the crystal packing of this compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions. For this compound, a common synthetic route involves the N-alkylation of imidazole with chloroacetone (B47974). This reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Computational studies of SN2 reactions at a nitrogen center, such as the reaction of amines with chloramine, show a characteristic double-well potential energy surface. researchgate.net The reaction begins with the formation of a pre-reaction complex between the nucleophile (imidazole) and the electrophile (chloroacetone). This is followed by the transition state, leading to a post-reaction complex, which then dissociates to the final products. The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by electronic and steric factors of the substituents, as well as the reaction conditions. otago.ac.nz

Transition State Characterization

The transition state (TS) is the highest energy point along the reaction coordinate and is a critical structure in determining the reaction rate. In the SN2 reaction between imidazole and chloroacetone, the transition state involves the partial formation of the N-C bond and the partial breaking of the C-Cl bond.

Advanced Applications of 1 1h Imidazol 1 Yl Acetone in Chemical Research

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The utility of 1-(1H-imidazol-1-yl)acetone as a synthetic intermediate is well-established, providing a gateway to more complex molecular architectures. Its bifunctional nature allows for a variety of chemical transformations, making it a key starting material in multi-step syntheses.

Precursor to Biologically Active Molecules

A primary application of this compound lies in its role as a precursor for the synthesis of biologically active molecules, particularly those with antimicrobial and antifungal properties. The imidazole (B134444) moiety is a known pharmacophore present in many antifungal drugs, and its incorporation into new molecular frameworks is a common strategy in drug discovery. researchgate.netpharmacophorejournal.com

Research has demonstrated that derivatives of this compound exhibit significant antifungal activity. For instance, the synthesis of a series of aromatic ester and carbamate (B1207046) derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol, which can be derived from precursors related to this compound, has been reported. These compounds have shown potent activity against various Candida species. nih.gov Specifically, certain biphenyl (B1667301) ester derivatives were found to be more active than the commonly used antifungal drug fluconazole (B54011). nih.gov

The synthesis of these bioactive molecules often involves the chemical modification of the ketone group of this compound. For example, reduction of the ketone to a hydroxyl group, followed by esterification or other functionalizations, can lead to compounds with enhanced biological activity. nih.gov The general synthetic route often begins with the reaction of an appropriate phenacyl bromide with imidazole to yield a ketone intermediate, which is then further modified. semanticscholar.org

Table 1: Examples of Biologically Active Molecules Derived from Imidazole Precursors

| Compound Class | Precursor Type | Biological Activity | Reference |

| Aromatic biphenyl esters | 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Antifungal (Candida spp.) | nih.gov |

| Dithiocarbamate-imidazole compounds | N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives | Anti-Candida | researchgate.net |

| Imidazole-chalcones | 1-(4-(1H-Imidazol-1-yl)phenyl)prop-2-en-1-one derivatives | Antifungal | mdpi.com |

Building Block for Heterocyclic Scaffolds

Beyond its use in synthesizing direct analogues of known drugs, this compound serves as a versatile building block for the construction of more complex heterocyclic scaffolds. jpsionline.com The combination of the imidazole ring and the reactive ketone functionality allows for participation in various cyclization and condensation reactions to form novel ring systems.

For example, the ketone group can react with hydrazines to form hydrazones, which can then be cyclized to generate pyrazole-containing imidazoles. jpsionline.com Such hybrid heterocyclic systems are of great interest in medicinal chemistry due to their potential for novel biological activities. The synthesis of 1-(2-(1H-benzo[d]imidazol-1-yl) acetyl)-3-methyl-1H-pyrazol-5(4H)-one from a benzimidazole (B57391) precursor highlights a similar synthetic strategy. jpsionline.com

Furthermore, this compound and its derivatives can be used in multicomponent reactions to build complex molecular architectures in a single step. These reactions are highly valued in modern organic synthesis for their efficiency and atom economy. The synthesis of pyrazol-5-yl-1H-imidazole derivatives through a one-pot reaction involving an amine, a benzaldehyde, and an acetylglycine derivative showcases the potential for creating diverse heterocyclic libraries from simple starting materials. clockss.org

Coordination Chemistry and Ligand Design

The imidazole ring is a well-known and effective ligand for a wide range of metal ions, a property that is central to the function of many metalloenzymes. researchgate.net The presence of the imidazole moiety in this compound makes it and its derivatives attractive candidates for the design of novel ligands for coordination chemistry.

Metal Complex Formation with Imidazole-Ketone Ligands

The nitrogen atoms of the imidazole ring in this compound can coordinate to metal ions, and the ketone group can either remain as a spectator or be modified to introduce additional coordination sites. researchgate.net This allows for the creation of a variety of ligand environments.

Research has shown that ligands derived from imidazole-containing ketones can form stable complexes with various transition metals, including copper(II), nickel(II), zinc(II), and cobalt(II). researchgate.netresearchgate.netjocpr.com For instance, a novel ligand, 2-(1-(5-methyl-1H-benzimidazol-1-yl)propan-2-ylidene)hydrazine carbothioamide (MBITS), was synthesized from a benzimidazole analog of this compound. This ligand and its metal complexes were characterized, demonstrating the versatility of this class of compounds in forming coordination complexes. orientjchem.org

The coordination of the metal ion typically occurs through the N3 nitrogen of the imidazole ring. jocpr.com The resulting metal complexes can exhibit interesting geometries, such as tetrahedral or square planar, depending on the metal ion and the other ligands present. jocpr.com These complexes have potential applications in catalysis and as models for biological systems.

Table 2: Examples of Metal Complexes with Imidazole-Based Ligands

| Ligand | Metal Ion(s) | Resulting Complex Geometry | Potential Application | Reference |

| 2-substituted benzimidazole | Cu(II), Ni(II) | Square planar (Cu), Tetrahedral (Ni) | Catalysis | jocpr.com |

| 1H-imidazole | Cr(III), Co(II), Zn(II) | Octahedral (Cr, Co), Tetrahedral (Zn) | Antimicrobial studies | researchgate.net |

| 1-(4-((4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)diazenyl)phenyl)-3-(4-bromophenyl)prop-2-en-1-one | Co(II), Ni(II), Cu(II), Zn(II), Hg(II), Pd(II) | Not specified | Biological studies | researchgate.net |

Materials Science Applications of Imidazole Derivatives

The unique properties of the imidazole ring, such as its aromaticity, polarity, and ability to form hydrogen bonds, have led to its incorporation into various advanced materials. core.ac.uk Derivatives of this compound can serve as precursors for some of these materials.

Development of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have emerged as environmentally friendly alternatives to volatile organic solvents in various chemical processes. core.ac.uk Imidazolium-based cations are among the most common components of ionic liquids due to their high thermal stability and tunable properties. mdpi.com

The synthesis of imidazolium (B1220033) ionic liquids often involves the quaternization of an N-substituted imidazole. While direct use of this compound in ionic liquid synthesis is not extensively documented, its derivatives are key precursors. For example, reduction of the ketone to an alcohol, followed by further reactions, can lead to functionalized imidazolium salts. More commonly, related N-alkylimidazoles are used as starting materials. For instance, the reaction of 1-methylimidazole (B24206) or 1-butylimidazole (B119223) with α,α′-dibromo-p-xylene yields dimeric imidazolium salts. mdpi.com

The properties of the resulting ionic liquids, such as their viscosity, conductivity, and solubility, can be tuned by modifying the substituents on the imidazolium cation and by changing the counter-anion. core.ac.ukmdpi.com These materials have potential applications as solvents for synthesis, in electrochemistry, and in the development of new materials. core.ac.ukrsdjournal.org

Polymeric Materials Development

The imidazole moiety, as found in this compound, is a versatile building block for the synthesis of advanced polymeric materials. researchgate.net Imidazole and its derivatives can be incorporated into polymer backbones or as side chains to impart specific functionalities. nih.gov The ability of the imidazole nitrogen atoms to be alkylated allows for the creation of poly(ionic liquid)s (PILs), which are polymers containing ionic liquid species in each repeating unit. researchgate.netnih.gov

These imidazolium-based polymers have applications in diverse areas of materials science:

Polymer-Supported Catalysts: Imidazolium-based PILs can serve as precursors to polymer-supported N-heterocyclic carbenes (NHCs). nih.gov NHCs are potent organocatalysts, and immobilizing them on a polymer support allows for easier catalyst recovery and recycling. nih.gov

Functional Coatings and Films: Imidazole derivatives can be functionalized with polymerizable groups, such as methacrylates. For example, methacrylate (B99206) isomers like methyl 9-(1H-imidazol-1-yl)-10-(methacryloyloxy) octadecanoate have been copolymerized to create crosslinked films with specific surface properties, such as hydrophobicity. wiley.com

Additives and Plasticizers: Imidazolium-based ionic liquids have been loaded into various polymer matrices (e.g., PMMA, PVC, PC) as plasticizers, dispersants, or to introduce antimicrobial properties. mdpi.com

The development of these materials often involves polymerization reactions such as free-radical copolymerization or polycondensation. nih.govnih.gov The resulting polymers are characterized for their thermal stability, mechanical properties, and specific functionalities derived from the incorporated imidazole groups. nih.govmdpi.com

Table 2: Examples of Imidazole-Containing Polymeric Materials This table provides examples of polymers synthesized using imidazole derivatives to illustrate the scope of their application in materials science.

| Polymer Type | Imidazole-Containing Monomer | Key Properties / Application |

| Anion Exchange Membrane | 4-(1H-imidazol-1-yl)benzaldehyde | High hydroxide (B78521) conductivity, thermal stability up to 240 °C, suitable for electrochemical applications. nih.gov |

| Poly(ionic liquid) / NHC Precursor | 4-Vinylbenzylethylimidazolium acetate (B1210297) | Thermally latent precursor for polymer-supported N-heterocyclic carbene organocatalysts. nih.gov |

| Crosslinked Hydrophobic Film | Methyl 9-(1H-imidazol-1-yl)-10-(methacryloyloxy) octadecanoate | Forms hydrophobic polymer networks, potential for use in protective coatings. wiley.com |

| Organometallic Polymer | Polyelectrolyte from 4-(1H-imidazol-1-yl)benzaldehyde | Heterogeneous catalyst for Suzuki–Miyaura C–C coupling reactions. nih.gov |

Analytical Chemistry Applications of N-Imidazolyl Compounds

N-Imidazolyl compounds are of significant interest in the field of analytical chemistry due to the unique properties of the imidazole ring. tandfonline.comnih.gov The nitrogen atoms in the heterocycle can act as ligands, coordinating with a wide range of metal ions. tandfonline.com This coordination ability is the basis for the design of various sensors and analytical reagents. tandfonline.comnih.gov

The interaction of an N-imidazolyl compound with a specific analyte, particularly a metal ion, can lead to a measurable change in its physical or chemical properties. This principle is exploited in several analytical techniques:

Optical Probes: Imidazole derivatives can be designed as colorimetric or fluorescent probes. tandfonline.comnih.gov Upon binding to a target metal ion, the electronic structure of the molecule is altered, resulting in a change in color (for colorimetric probes) or a change in the intensity or wavelength of its fluorescence (for fluorescent sensors). tandfonline.com This provides a simple and often highly sensitive method for ion detection.

Metal Extraction: The ability to chelate with metal ions makes N-substituted imidazoles useful as extracting agents. google.com They can be dissolved in a water-immiscible solvent to selectively remove heavy metal cations like copper, cobalt, and zinc from aqueous solutions. google.com

Electrochemical Sensors: The electrochemical properties of imidazole compounds can be harnessed to develop sensors. The binding of an analyte can perturb the redox behavior of the imidazole derivative, which can be detected using techniques like voltammetry. tandfonline.com

The versatility of imidazole chemistry allows for the synthesis of a vast library of N-substituted derivatives, enabling the development of highly selective and sensitive sensors for a variety of analytical challenges. researchgate.nettandfonline.comnih.gov

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes

The synthesis of imidazole (B134444) derivatives is a well-established field, yet the pursuit of more efficient, sustainable, and cost-effective methods remains a primary objective for chemists. Future research into the synthesis of 1-(1H-imidazol-1-yl)acetone will likely focus on "green chemistry" principles to minimize environmental impact and enhance reaction efficiency.

Key areas of development include:

One-Pot, Multicomponent Reactions (MCRs): These reactions, where multiple reactants are combined in a single step to form a complex product, are highly efficient. Future work could adapt MCRs for the streamlined synthesis of functionalized imidazolyl ketones, reducing the need for intermediate purification steps and solvent usage. asianpubs.org

Catalyst Innovation: Research is moving towards the use of novel catalytic systems. This includes the application of magnetic nanoparticles, such as Fe₃O₄-based catalysts, which offer high efficiency and can be easily recovered and reused, aligning with green chemistry goals. tandfonline.comresearchgate.net The use of inexpensive and eco-friendly catalysts like nano aluminum nitride is also a promising avenue. ias.ac.in

Alternative Energy Sources: Microwave-assisted and ultrasound-irradiated synthesis are becoming increasingly popular as they can significantly reduce reaction times and improve yields. bohrium.combenthamscience.comresearchgate.net Exploring these techniques for the N-alkylation of imidazole with chloroacetone (B47974) could lead to more rapid and efficient production of the target compound.

Solvent-Free and Aqueous Conditions: Conducting reactions under solvent-free conditions or in water is a cornerstone of sustainable chemistry. asianpubs.orgias.ac.in Developing a robust, solvent-free protocol for the synthesis of this compound would be a significant advancement, reducing both cost and environmental waste. asianpubs.org

Exploration of Undiscovered Reactivity Profiles

While the fundamental reactivity of the imidazole ring and the ketone functional group are known, the specific interplay between these moieties in this compound presents opportunities for discovering novel chemical transformations. Future research will likely probe the compound's potential in complex molecule synthesis.

Potential areas for exploration include:

Participation in Advanced MCRs: Beyond its synthesis, this compound could serve as a key building block in novel multicomponent reactions. The reactive ketone and the versatile imidazole ring could participate in complex cascades to generate highly substituted, biologically relevant heterocyclic structures.

Cycloaddition Reactions: The potential for the imidazole ring or the enolate of the ketone to participate in various cycloaddition reactions is an area ripe for investigation. This could open pathways to new polycyclic systems containing the imidazole core.

Novel Condensation Reactions: Exploring new condensation partners for the active methylene (B1212753) group adjacent to the ketone could yield a diverse library of α,β-unsaturated imidazolyl ketones, which are valuable precursors for further functionalization.

Integration with Advanced Computational Methods for Predictive Design

The synergy between experimental synthesis and computational chemistry is a powerful paradigm in modern drug discovery and materials science. mdpi.com For this compound, computational tools are essential for predicting its properties and guiding the design of new derivatives with tailored functions.

Emerging trends in this area involve:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.govnih.gov Future studies will likely employ 2D and 3D-QSAR to design novel derivatives of this compound with enhanced therapeutic potential, predicting their activity before synthesis. nih.govdergipark.org.tr

Molecular Docking and Dynamics: These techniques are crucial for understanding how a molecule interacts with a biological target, such as a protein or enzyme. mdpi.comresearchgate.netnih.govnih.gov Researchers can use docking to predict the binding affinity and orientation of this compound derivatives in the active sites of various receptors. nih.govmdpi.comvensel.org Molecular dynamics (MD) simulations can further elucidate the stability of these interactions over time. mdpi.comresearchgate.netacs.org

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.comresearchgate.netresearchgate.net This method can predict the most reactive sites within this compound, guiding its use in synthetic reactions and helping to interpret experimental results. tandfonline.commdpi.com

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is now a standard part of the drug design process. mdpi.comnih.gov These computational tools allow chemists to filter out compounds with poor pharmacokinetic profiles early on, saving time and resources. mdpi.com

Below is a table summarizing the application of various computational methods in the study of imidazole derivatives.

| Computational Method | Application in Imidazole Research | Key Outcomes |

| QSAR | Predicting biological activity (e.g., anticancer, antifungal) based on structure. researchgate.netnih.govdergipark.org.tr | Identification of key structural features for activity; design of more potent analogs. nih.gov |

| Molecular Docking | Simulating the interaction between imidazole derivatives and biological targets (e.g., enzymes, receptors). nih.govmdpi.com | Prediction of binding affinity and mode; rationalizing structure-activity relationships. nih.gov |

| Molecular Dynamics | Simulating the movement and interaction of molecules over time. mdpi.comnih.gov | Assessment of the stability of ligand-receptor complexes. researchgate.net |

| DFT | Calculating electronic properties, reactive sites, and vibrational frequencies. mdpi.comresearchgate.net | Understanding molecular stability, reactivity, and spectroscopic data. researchgate.net |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. mdpi.commdpi.com | Early identification of drug candidates with favorable properties. |

Expansion into Novel Material Science Applications (e.g., Nanotechnology, Biocompatible Materials)

The unique properties of the imidazole moiety, including its coordination ability and hydrogen bonding capacity, make it an attractive component for advanced materials. Future research on this compound and its derivatives is expected to extend into the realm of material science.

Promising applications include: